

Utreglutide (GL0034): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: *Utreglutide*

Cat. No.: *B15571701*

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Utreglutide (also known as GL0034) is an investigational, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist being developed by Sun Pharmaceutical Industries Ltd. for the treatment of type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the data emerging from its preclinical and clinical development.

Discovery and Preclinical Evaluation

Utreglutide was discovered and is being developed by Sun Pharma's internal research and development team.[1][2] It is designed as a once-weekly subcutaneous injection.

In Vitro Characterization

In vitro studies were conducted to characterize the binding and signaling properties of **Utreglutide** in comparison to semaglutide, an established GLP-1R agonist. Using HEK293 and INS-1832/3 cells that express the human GLP-1R, researchers found that **Utreglutide** demonstrated a higher binding affinity for the receptor.

The studies also revealed that **Utreglutide** is a G protein-biased agonist. It showed a preference for activating the cyclic adenosine monophosphate (cAMP) signaling pathway over β -arrestin-2 recruitment and GLP-1R endocytosis. Despite these differences, the insulin secretory responses from in vitro assays using INS-1832/3 cells, as well as mouse and human islets, were similar for both **Utreglutide** and semaglutide.

Preclinical Animal Studies

The efficacy of **Utregrlutide** was assessed in db/db mice, a common animal model for type 2 diabetes. The results from these preclinical studies were promising, showing that **Utregrlutide** led to significant improvements in several diabetic parameters. These included:

- Reduction in blood glucose levels
- Decrease in HbA1c
- Augmented insulin secretion
- Lowering of glucagon levels
- Marked reduction in triglyceride levels

Notably, **Utregrlutide** induced a greater reduction in body weight compared to two other standard once-a-week GLP-1R agonists used in the study, despite similar food consumption. Specifically, the body weight reduction was 1.9 and 3.8 times higher than the comparator drugs. Furthermore, a 6 nmol/kg dose of **Utregrlutide** resulted in at least as much weight loss and blood glucose lowering as a higher 14 nmol/kg dose of semaglutide.

Clinical Development

Following the positive preclinical results, Sun Pharma initiated Phase 1 clinical trials for **Utregrlutide** around the third quarter of fiscal year 2021. The clinical program has since progressed through various stages, evaluating the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics in different populations.

Phase 1 Studies

The initial Phase 1 trials involved both non-obese and obese adults without diabetes.

- **Single Ascending Dose (SAD) Study in Obese Adults:** In a study with 24 participants having a BMI ≥ 30 kg/m², a single dose of **Utregrlutide** led to a reduction in triglyceride levels and body weight by day 8. The mean percent change in body weight ranged from -1.9% at a 2000 µg dose to -2.5% at the 2520 µg dose, with these effects sustained through day 22. Triglyceride levels were also significantly decreased.

- **Multiple Ascending Dose (MAD) Study in Healthy Adults:** This study enrolled 36 participants with a BMI between 18 and 28 kg/m². Once-weekly administration for up to 8 weeks resulted in dose-dependent body weight reductions of up to 10.7%. The study also noted reductions in fasting insulin levels and improvements in HOMA-IR, suggesting enhanced insulin sensitivity.
- **Multiple Ascending Dose (MAD) Study in Obese Adults:** A study involving 24 healthy, obese male participants (BMI ≥28 kg/m²) evaluated fixed and escalating weekly doses of **Utregrlutide** for 4 weeks. The cohort receiving increasing doses (up to 2000 µg) showed a significant average weight loss of 4.6 kg by day 29, which was sustained through day 43. This study also confirmed improvements in glucose and insulin levels during oral glucose tolerance tests (OGTT), as well as reductions in HbA1c, leptin, and lipid levels.

Across these Phase 1 studies, **Utregrlutide** was generally well-tolerated. The most common adverse events were gastrointestinal in nature, including nausea, vomiting, decreased appetite, early satiety, and dyspepsia, which is consistent with the GLP-1 receptor agonist class.

Phase 1b/2a Study

A Phase 1b/2a randomized, double-blind, placebo-controlled study was conducted in Australia to evaluate **Utregrlutide** in post-menopausal women with obesity and Metabolic Dysfunction-associated Fatty Liver Disease (MAFLD). The study involved 48 participants randomized 3:1 to receive either **Utregrlutide** or a placebo for 13 weeks, with the dose of **Utregrlutide** being gradually increased.

After 14 weeks, the women treated with **Utregrlutide** achieved a mean body weight reduction of 8.0%, compared to a 2.1% reduction in the placebo group. A significant portion of the treatment group achieved clinically meaningful weight loss, with 76% losing more than 5% of their body weight, and 25% losing more than 10%.

The study also demonstrated other significant metabolic benefits:

- **Liver Fat Reduction:** A mean reduction of 28.6% in liver fat content was observed in the **Utregrlutide** group, compared to a 2.7% reduction in the placebo group. About 35% of participants on **Utregrlutide** achieved a relative liver fat content reduction of over 30%.

- **Biomarkers:** Favorable changes were seen in biomarkers related to fibrosis (PRO-C3) and insulin sensitivity.
- **Cardiometabolic Markers:** Improvements were noted in systolic blood pressure and serum uric acid levels.

Phase 2 Studies

Sun Pharma is currently conducting and planning further Phase 2 trials to continue evaluating the efficacy and safety of **Utregrlutide**. A Phase 2 trial is underway for adults with Type 2 diabetes whose condition is not adequately controlled with metformin or lifestyle changes alone. Additionally, a proof-of-concept study in obese adults with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) was planned to begin enrollment in 2023. A Phase 2a study is also planned for adults with at-risk metabolic dysfunction-associated steatohepatitis (MASH).

Mechanism of Action

As a GLP-1 receptor agonist, **Utregrlutide** mimics the action of the endogenous incretin hormone GLP-1. This hormone plays a vital role in glucose homeostasis and appetite regulation. The mechanism of action of **Utregrlutide** involves several key effects:

- **Stimulation of Insulin Secretion:** It enhances glucose-dependent insulin secretion from pancreatic beta cells.
- **Suppression of Glucagon Secretion:** It reduces the secretion of glucagon, a hormone that raises blood sugar levels.
- **Slowing of Gastric Emptying:** It delays the emptying of the stomach, which helps to control postprandial glucose spikes.
- **Appetite Regulation:** It acts on the central nervous system to reduce appetite and food intake, which contributes to weight loss.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the clinical trials of **Utregrlutide**.

Table 1: Phase 1 Single Ascending Dose (SAD) Study in Obese Adults

Parameter	Dose	Mean Percent Change from Baseline (Day 8)	p-value
Body Weight	2000 µg	-1.9%	<0.01
2520 µg	-2.5%	<0.001	
Triglycerides	2000 µg	-40.7%	<0.01
2520 µg	-28.0%	<0.05	
Data from a study with 24 participants (BMI ≥30 kg/m ²).			

Table 2: Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Adults

Parameter	Dose	Mean Percent Change from Baseline	Timepoint	p-value
Body Weight	450 µg	-4.5%	Day 29	<0.001
450/900/1520 µg (escalating)	-10.7%	Day 52	<0.001	
Data from a study with 36 participants (BMI 18–28 kg/m ²).				

Table 3: Phase 1b/2a Study in Post-Menopausal Women with Obesity and MAFLD

Parameter	Utregrlutide Group	Placebo Group	Timepoint	p-value
Mean % Change in Body Weight	-8.0%	-2.1%	Week 14	<0.001
% of Patients with >5% Weight Loss	76%	-	Week 14	-
% of Patients with >10% Weight Loss	25%	-	Week 14	-
Mean % Change in Liver Fat Content	-28.6%	-2.7%	-	<0.01
Mean % Change in PRO-C3 Levels	-12.6%	+11.8%	-	<0.05
Data from a 13-week study.				

Experimental Protocols

In Vitro GLP-1R Characterization

- Cell Lines: HEK293 and INS-1832/3 cells engineered to express the human GLP-1 receptor were used.
- Assays:
 - Kinetic Binding: Parameters of GLP-1R binding were measured to determine affinity.
 - cAMP Signaling: The production of cyclic adenosine monophosphate was quantified to assess G protein pathway activation.

- Endocytosis and Recycling: Cellular processes of receptor internalization and return to the cell surface were monitored.
- Insulin Secretion: The release of insulin from INS-1832/3 cells, as well as isolated mouse and human pancreatic islets, was measured in response to the drug.

Preclinical In Vivo Studies in db/db Mice

- Animal Model: db/db mice, which have a mutation in the leptin receptor gene and serve as a model for type 2 diabetes and obesity, were used.
- Administration: **Utregrlutide** was administered chronically to these mice.
- Parameters Measured:
 - Glycemic Control: Blood glucose and HbA1c levels were monitored.
 - Hormone Levels: Insulin and glucagon levels were measured.
 - Lipid Profile: Triglyceride levels were assessed.
 - Body Weight and Food Intake: Changes in body weight and food consumption were recorded throughout the study.

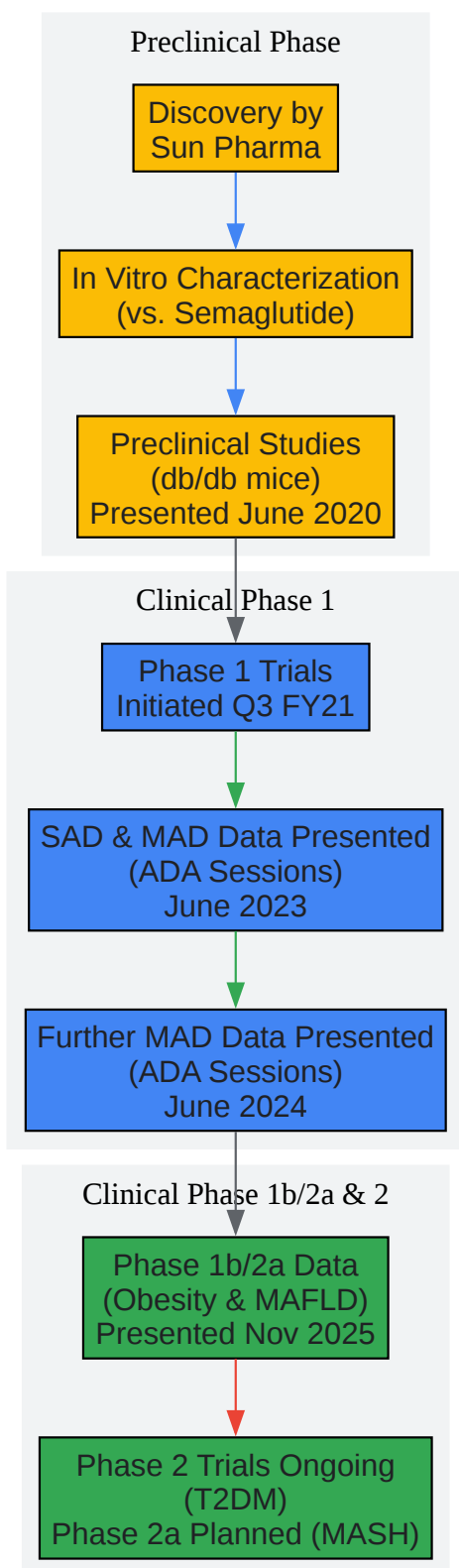
Phase 1b/2a Clinical Trial Protocol

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 48 post-menopausal women aged 52-69 with a BMI ≥ 30 kg/m² and MAFLD, confirmed by a Controlled Attenuated Parameter (CAP) score ≥ 306 dB/m via FibroScan® and a liver fat content $\geq 10\%$ as assessed by MRI-PDFF.
- Randomization: Participants were randomized in a 3:1 ratio to receive either **Utregrlutide** (n=17 in the presented post-menopausal strata) or placebo (n=5).
- Treatment Regimen: Subcutaneous **Utregrlutide** was administered weekly for 13 weeks. The dosing schedule involved a 10-week titration period, starting at 0.4 mg and increasing to 1.6 mg, followed by a fixed dose of 2.4 mg for 3 weeks.

- **Primary and Secondary Endpoints:** The study evaluated efficacy, safety, tolerability, and pharmacokinetics. Key efficacy endpoints included changes in body weight, waist circumference, liver fat content, and various metabolic biomarkers.

Visualizations

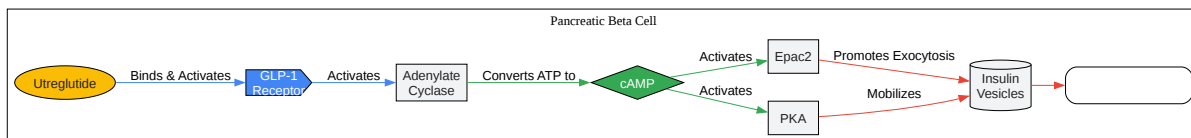
Utreglutide Development Timeline

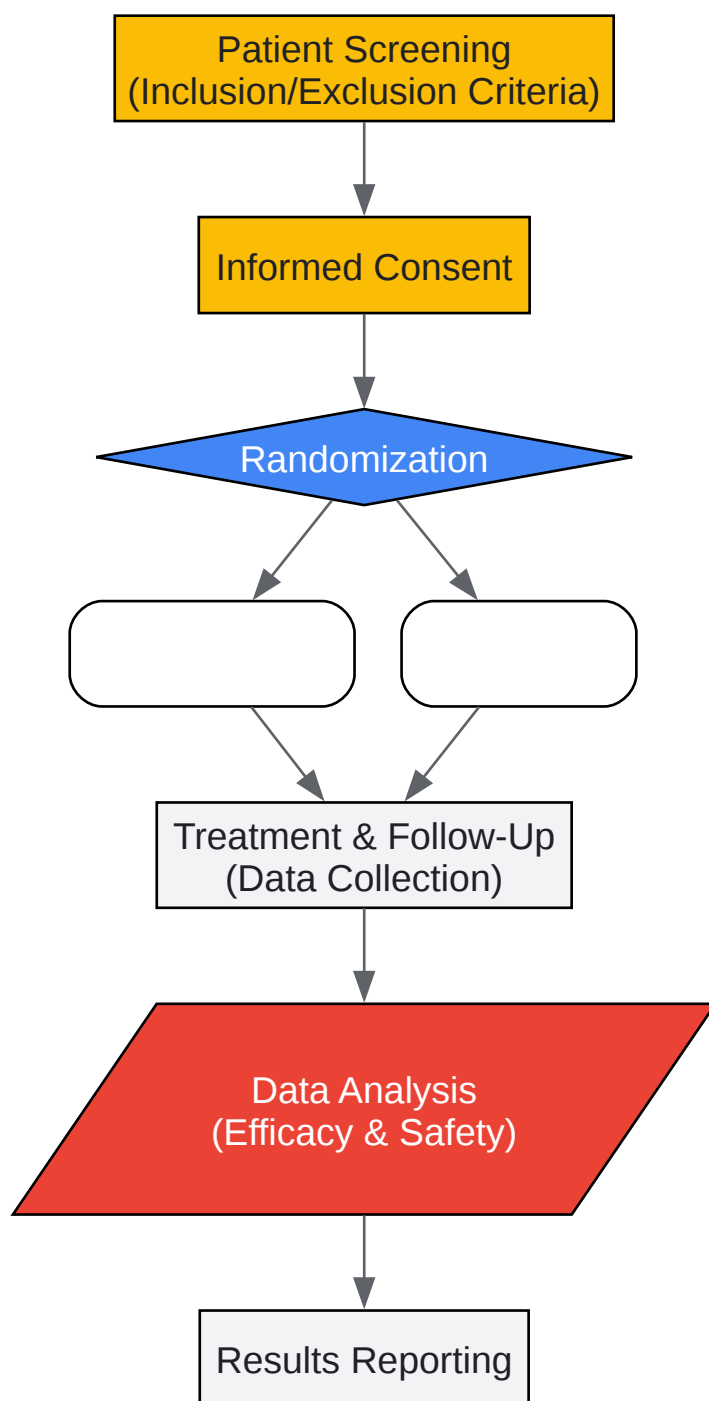


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Caption: Developmental timeline of **Utregrlutide** (GL0034) from discovery to current clinical trials.

GLP-1 Receptor Signaling Pathway





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